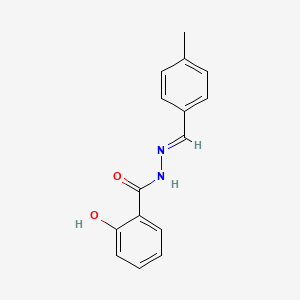
(E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide” is a derivative of hydrazones . Hydrazones are a class of compounds in organic chemistry that have a wide range of biological properties and pharmaceutical activity, including antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activity .
Synthesis Analysis
The compound can be synthesized efficiently through a catalyst-free, one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This synthetic approach has several advantages, including mild reaction conditions, environmentally friendly nature, and the ability to provide a wide range of desired compounds in moderate to excellent yields .Molecular Structure Analysis
The molecule has an E configuration around the central C=N double bond . It crystallizes in the triclinic system, with space group P-1 . The crystal structure is stabilized by C–H⋯S and N–H⋯S hydrogen bonds, which connect the molecules to form a three-dimensional network .Chemical Reactions Analysis
The compound can be synthesized by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide . The resulting compound, C15H15N3S, was characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The compound, C15H15N3S, was characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR . The molecule has an E configuration around the central C=N double bond .Applications De Recherche Scientifique
Synthesis and Structural Characterization
(E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide and its derivatives have been actively researched for their synthesis and structural characterization. Studies have focused on synthesizing various benzohydrazone derivatives and analyzing their crystal structures using methods like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These compounds have been noted for their trans configuration with respect to the C=N double bonds and their stabilization through hydrogen bonds and weak π···π interactions. The research has laid a foundation for understanding the structural nuances of these compounds, which is crucial for their potential applications in various scientific fields (Meng, Li & Ma, 2014), (Rassem & Nour, 2016), (Santosa, Yuniarta, Kesuma & Putra, 2019).
Biological and Antimicrobial Activity
Benzohydrazide derivatives exhibit notable biological activities, including antimicrobial, antibacterial, and antifungal properties. Some studies have demonstrated the potential of these compounds in inhibiting various bacterial and fungal strains, with specific derivatives showing high minimum inhibitory concentrations. The presence of certain substituent groups, such as fluoro groups in the hydrazone ligands, has been observed to enhance antibacterial activities, indicating the scope of these compounds in developing new antimicrobial materials (He, Qiu, Cheng, Liu & Wu, 2018), (Lei, Li, Fu, Guan & Tan, 2015), (Han, 2013).
Catalytic and Antioxidant Properties
Research also indicates that benzohydrazide derivatives have catalytic and antioxidant properties. Specific compounds have been synthesized and characterized to evaluate their catalytic activities in various reactions, such as oxidation of alkyl benzene and styrene. Additionally, some compounds demonstrate significant antioxidant activity, comparable to standard antioxidants, highlighting their potential in oxidative stress-related therapeutic applications (Wang, Xing, Feng, Guo, Liu & Xu, 2019), (Iqbal, Khan, Shahzad, Usman, Khan, Fauq & Bari, 2018).
Molecular Interaction and Computational Studies
Molecular docking studies and computational analyses have been conducted to understand the interactions of benzohydrazide derivatives with biological molecules and their potential therapeutic implications. For instance, molecular docking studies of certain derivatives have been carried out to analyze their antituberculosis aspects against specific protein targets. Vibrational spectroscopic analysis and molecular docking studies, supported by DFT (Density Functional Theory) calculations, have provided insights into the structural properties and biological interactions of these compounds (Maheswari & Manjula, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-8-12(9-7-11)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNNCFCLTVHOOK-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

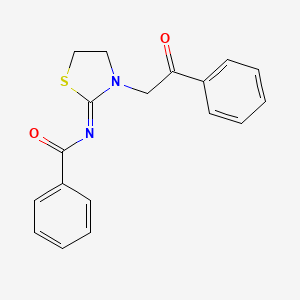
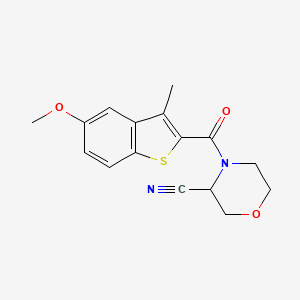
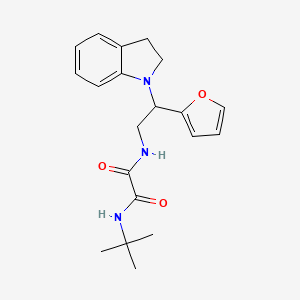
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)
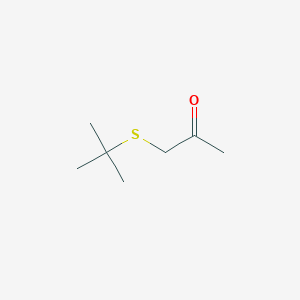
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one](/img/structure/B2669350.png)
![1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2669351.png)
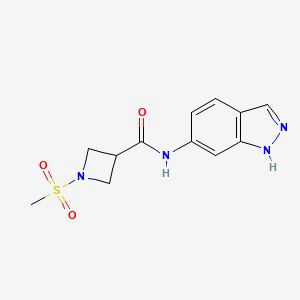
![N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)
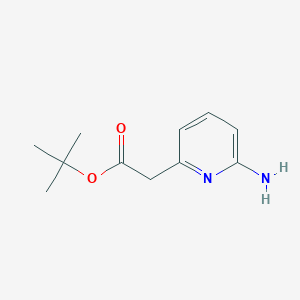
![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)
